molecular formula C13H16N2O5S B1272868 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid CAS No. 64527-22-6

1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid

Cat. No. B1272868
CAS RN: 64527-22-6
M. Wt: 312.34 g/mol
InChI Key: MLBDVSSNNTVKSP-UHFFFAOYSA-N
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Description

The compound 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid is a chemical entity that appears to be a derivative of aryl pyrrolyl sulfones. Aryl pyrrolyl sulfones have been studied for their potential pharmacological properties, including anti-HIV-1 activity. The presence of a sulfonyl group and an acetylamino moiety suggests that this compound could be related to the pharmacophores discussed in the research on anti-HIV-1 active sulfones.

Synthesis Analysis

The synthesis of related aryl pyrrolyl sulfones involves the reaction of arylsulfonyl chlorides with substituted pyrroles or the condensation of sulfonamides with 2,5-dimethoxytetrahydrofuran using the Clauson-Kaas method. The synthesis of N-sulfonic acid pyridinium-4-carboxylic acid chloride, a catalyst for condensation reactions, has been reported and could potentially be used in the synthesis of similar compounds . Although the exact synthesis of 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid is not detailed, the methods described could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of compounds related to 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid has been characterized by various techniques, including FT-IR, 1H NMR, 13C NMR, and XRD analyses . These techniques provide detailed information about the functional groups present and the overall molecular architecture, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions of aryl pyrrolyl sulfones are influenced by the substituents on the pyrrole ring and the amino group of the pharmacophore moiety. Substitutions at the amino group can lead to inactive products or weakened anti-HIV-1 activity . The presence of an acetylamino group in 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid suggests that it may undergo similar reactions affecting its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl pyrrolyl sulfones, such as solubility, melting point, and stability, are important for their pharmacological application. The presence of an alkoxycarbonyl group at position 2 of the pyrrole ring has been associated with the best activity and selectivity against HIV-1 . The specific properties of 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid would need to be studied to determine its suitability as a drug candidate.

Scientific Research Applications

Pyrrolidine is a five-membered ring with nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

The design of new molecules often starts by studying the binding conformation of existing compounds . For example, a bicyclic sulfonamide showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

In terms of synthesis, there are two main strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

Pyrrolidine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . Therefore, “1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid” and its derivatives may have potential applications in drug discovery and medicinal chemistry.

properties

IUPAC Name

1-(4-acetamidophenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-9(16)14-10-4-6-11(7-5-10)21(19,20)15-8-2-3-12(15)13(17)18/h4-7,12H,2-3,8H2,1H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBDVSSNNTVKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387831
Record name 1-(4-Acetamidobenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid

CAS RN

64527-22-6
Record name 1-(4-Acetamidobenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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